

# Potential drug-drug interactions with bempedoic acid in a clinical setting

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bempedoic Acid*

Cat. No.: *B1667928*

[Get Quote](#)

## Technical Support Center: Bempedoic Acid Drug-Drug Interactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on potential drug-drug interactions with **bempedoic acid** in a clinical setting.

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which **bempedoic acid** is involved in drug-drug interactions?

A1: **Bempedoic acid** and its active metabolite, bempedoyl-CoA, do not significantly interact with cytochrome P450 (CYP) enzymes, which are a common source of drug-drug interactions. [1][2][3][4][5] Instead, the potential for drug-drug interactions with **bempedoic acid** primarily stems from its effects on drug transporters. Specifically, **bempedoic acid** and its glucuronide metabolite are weak inhibitors of organic anion transporting polypeptides OATP1B1 and OATP1B3, as well as organic anion transporter 2 (OAT2). [1][2][3][4][5] **Bempedoic acid** glucuronide is also a substrate for OAT3. [1][2][3][4][5]

Q2: What are the clinically significant drug-drug interactions observed with **bempedoic acid**?

A2: The most clinically significant interactions occur with certain statins, particularly simvastatin and pravastatin.[1][6][7] Co-administration of **bempedoic acid** with these statins can lead to a notable increase in their plasma concentrations.[1][7] Interactions with atorvastatin and rosuvastatin have been observed to be weaker.[1][2] An interaction with probenecid, an OAT3 inhibitor, has also been documented, resulting in a moderate increase in the exposure of **bempedoic acid** and its active metabolite.[1][2]

Q3: Are there any dose adjustments required when co-administering **bempedoic acid** with statins?

A3: Yes, dose adjustments are recommended for simvastatin and pravastatin. When co-administered with **bempedoic acid**, the daily dose of simvastatin should not exceed 20 mg, and the daily dose of pravastatin should not exceed 40 mg.[1][7][8] No dose adjustments are typically required for atorvastatin or rosuvastatin when co-administered with **bempedoic acid**. [1]

Q4: How does **bempedoic acid** interact with ezetimibe?

A4: Co-administration of **bempedoic acid** with ezetimibe results in minor increases in the exposure of both drugs.[1] The increases in AUC and Cmax of ezetimibe were less than 20% when added to steady-state **bempedoic acid**. [1] This interaction is not considered clinically significant, and the combination is available in a fixed-dose formulation.[9][10]

Q5: Does **bempedoic acid** interact with warfarin or other drugs metabolized by CYP enzymes?

A5: No, **bempedoic acid** and its metabolites do not interact with CYP enzymes such as CYP3A4 and CYP2C9.[1] Therefore, clinically significant drug-drug interactions with drugs metabolized by these enzymes, like warfarin, are not anticipated.[1]

## Troubleshooting Guides

Issue: Unexpectedly high plasma concentrations of a co-administered OATP1B1/1B3 substrate (e.g., a statin) are observed in a clinical study with **bempedoic acid**.

Troubleshooting Steps:

- **Verify Dosing:** Confirm that the dosing of both **bempedoic acid** and the co-administered drug is accurate and as per the protocol.
- **Review Concomitant Medications:** Check for other medications the subject is taking that could also inhibit OATP1B1/1B3, potentially leading to a cumulative inhibitory effect.
- **Assess Genetic Factors:** Consider genotyping subjects for polymorphisms in genes encoding OATP1B1 (e.g., SLCO1B1), as certain genetic variants can lead to reduced transporter function and increased statin exposure.[\[11\]](#)
- **Evaluate Renal and Hepatic Function:** Assess the subject's renal and hepatic function, as impairment in these organs can affect drug clearance and exacerbate drug-drug interactions.  
[\[1\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative data from clinical drug-drug interaction studies with **bempedoic acid**.

Table 1: Interaction of **Bempedoic Acid** with Statins

Co-administered Statin	Statin Dose	Bempedoic Acid Dose	Change in Statin AUC	Change in Statin Cmax	Recommendation
Simvastatin	20 mg	240 mg (steady-state)	~2-fold increase[1][7]	~1.5-fold increase[1][7]	Do not exceed simvastatin 20 mg daily[1][7]
Simvastatin	40 mg	180 mg (steady-state)	~2-fold increase[2]	-	Do not exceed simvastatin 20 mg daily[1][7]
Pravastatin	40 mg	240 mg (steady-state)	~2-fold increase[1]	~2-fold increase[1]	Do not exceed pravastatin 40 mg daily[1][7]
Atorvastatin	80 mg	180 mg (steady-state)	~1.7-fold increase[1]	<30% change[1]	No dose adjustment required[1]
Rosuvastatin	-	-	~1.7-fold increase in AUC of rosuvastatin and/or its major metabolites[1]	-	No dose adjustment required[1]

Table 2: Interaction of **Bempedoic Acid** with Other Drugs

Co-administered Drug	Drug Dose	Bempedoic Acid Dose	Change in Co-administered Drug AUC	Change in Co-administered Drug Cmax	Change in Bempedoic Acid AUC	Change in Bempedoic Acid Cmax
Ezetimibe	Single dose	Steady-state	<20% increase[1]	<20% increase[1]	-	-
Probenecid	Steady-state	180 mg (single dose)	-	-	~1.7-fold increase[2]	~1.9-fold increase (active metabolite) [2]

## Experimental Protocols

### Protocol 1: Clinical Pharmacokinetic Drug-Drug Interaction Study

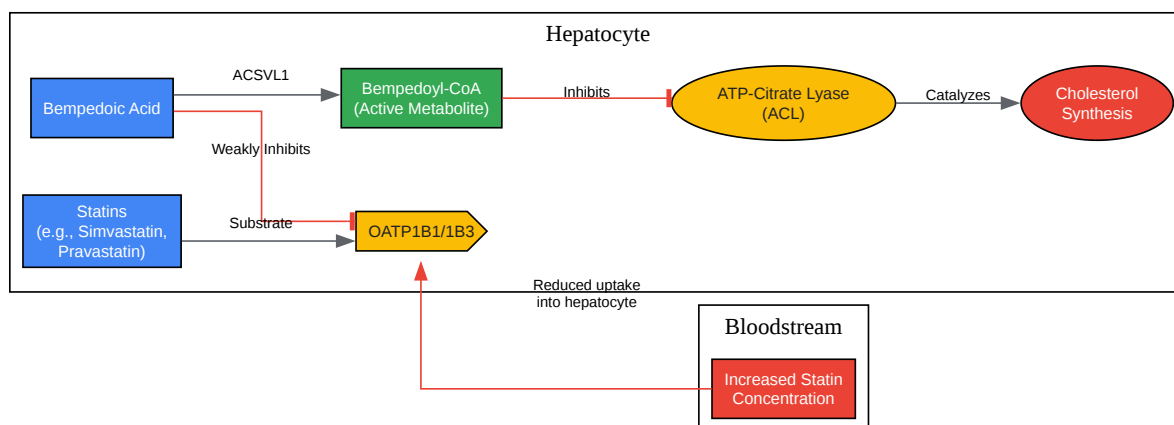
Objective: To evaluate the effect of multiple doses of **bempedoic acid** on the single-dose pharmacokinetics of a probe drug (e.g., simvastatin).

#### Methodology:

- Study Design: An open-label, two-period, fixed-sequence study in healthy volunteers.
- Period 1 (Reference): Subjects receive a single oral dose of the probe drug alone. Serial blood samples are collected over a specified period (e.g., 24-48 hours) to determine the pharmacokinetic profile (AUC, Cmax, tmax, t1/2).
- Washout Period: A sufficient washout period is allowed for the complete elimination of the probe drug.
- Period 2 (Test): Subjects receive **bempedoic acid** orally once daily to reach steady-state concentrations (typically 7-14 days). On the last day of **bempedoic acid** administration, a single oral dose of the probe drug is co-administered. Serial blood samples are collected as in Period 1.

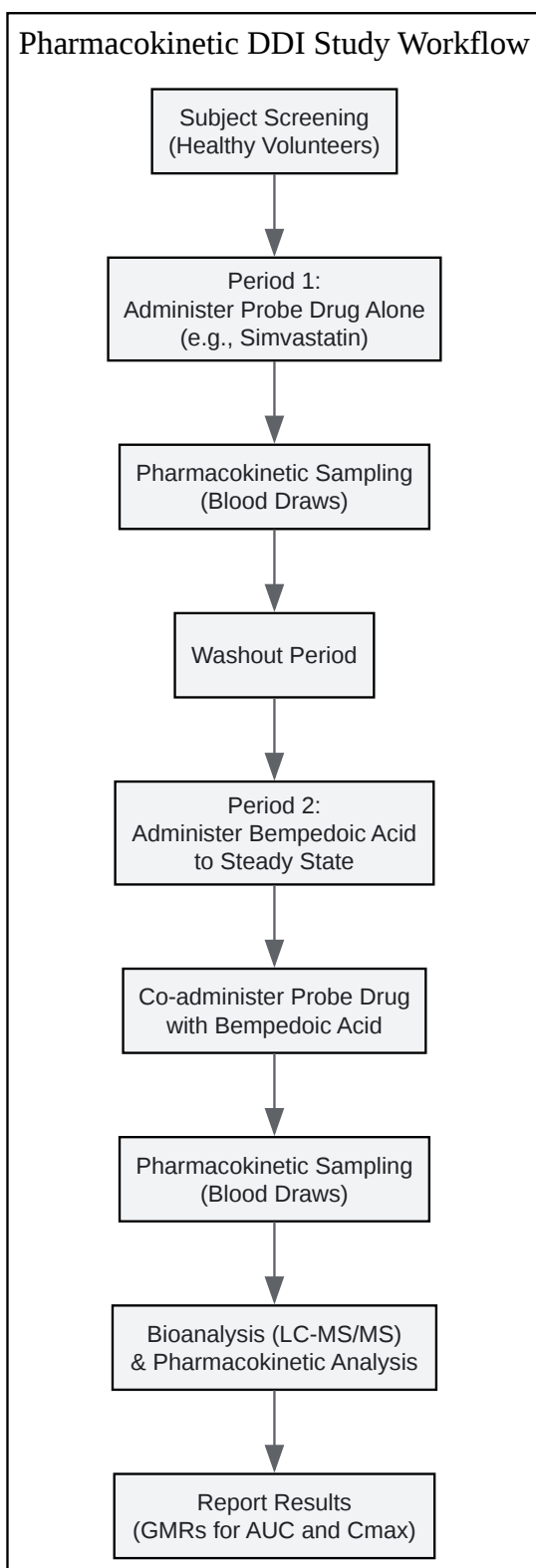
- Bioanalytical Method: Plasma concentrations of the probe drug and its relevant metabolites are measured using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis. The geometric mean ratios (GMRs) and 90% confidence intervals for AUC and C<sub>max</sub> of the probe drug with and without **bempedoic acid** are determined to assess the magnitude of the interaction.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of **Bempedoic Acid** and Statin Interaction.



[Click to download full resolution via product page](#)

Caption: Clinical Pharmacokinetic DDI Study Workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Role of Bempedoic Acid in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bempedoic Acid, the First-in-Class Oral ATP Citrate Lyase Inhibitor with Hypocholesterolemic Activity: Clinical Pharmacology and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bempedoic Acid, the First-in-Class Oral ATP Citrate Lyase Inhibitor with Hypocholesterolemic Activity: Clinical Pharmacology and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.unipd.it [research.unipd.it]
- 6. Bempedoic Acid Use in Statin Intolerance [uspharmacist.com]
- 7. drugs.com [drugs.com]
- 8. Bempedoic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. hcplive.com [hcplive.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Potential drug-drug interactions with bempedoic acid in a clinical setting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667928#potential-drug-drug-interactions-with-bempedoic-acid-in-a-clinical-setting]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)